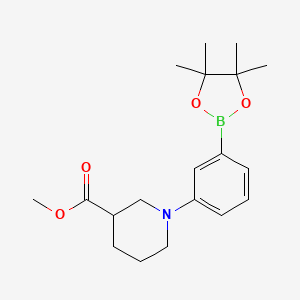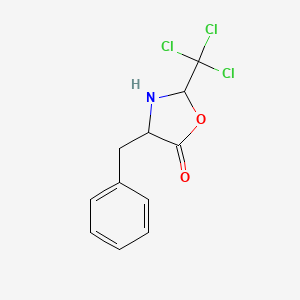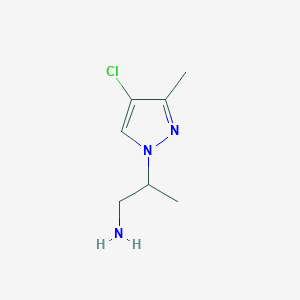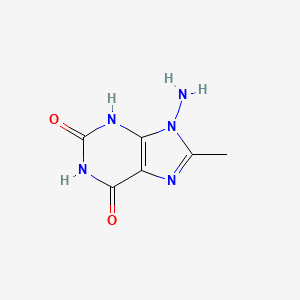
9-amino-8-methyl-3H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-amino-8-methyl-3H-purine-2,6-dione is a purine derivative with a unique structure that includes an amino group at the 9th position and a methyl group at the 8th position. This compound is part of the broader class of purines, which are essential components of nucleic acids and play significant roles in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-amino-8-methyl-3H-purine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 8-methylxanthine with ammonia or an amine source under high temperature and pressure. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) or water, and the process may be catalyzed by acids or bases to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions. The purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
9-amino-8-methyl-3H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group at the 9th position can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted purines, oxo derivatives, and reduced forms of the original compound. These products can have different biological and chemical properties, making them useful in various applications.
科学研究应用
9-amino-8-methyl-3H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
作用机制
The mechanism of action of 9-amino-8-methyl-3H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes involved in nucleic acid metabolism. The compound may also interact with receptors or other proteins, influencing cellular signaling pathways and biological processes.
相似化合物的比较
Similar Compounds
Xanthine: A purine base found in most human body tissues and fluids.
Caffeine: A methylxanthine derivative known for its stimulant effects.
Theobromine: Another methylxanthine with similar properties to caffeine.
Uniqueness
9-amino-8-methyl-3H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other purine derivatives, its amino and methyl groups confer unique reactivity and potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
92659-19-3 |
|---|---|
分子式 |
C6H7N5O2 |
分子量 |
181.15 g/mol |
IUPAC 名称 |
9-amino-8-methyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C6H7N5O2/c1-2-8-3-4(11(2)7)9-6(13)10-5(3)12/h7H2,1H3,(H2,9,10,12,13) |
InChI 键 |
ZMKQWLNHOOBABV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N1N)NC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(Carboxymethoxy)phenyl]acetic acid](/img/structure/B13993093.png)
![4-[2-(4-Ethyl-1-piperazinyl)ethyl]benzenamine](/img/structure/B13993097.png)
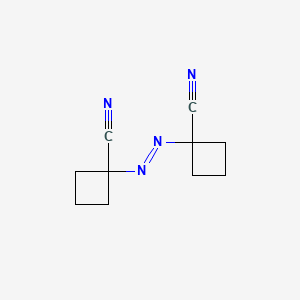

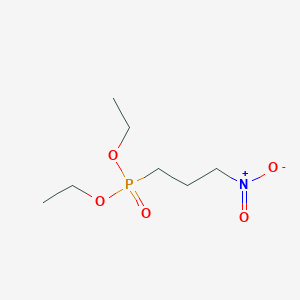
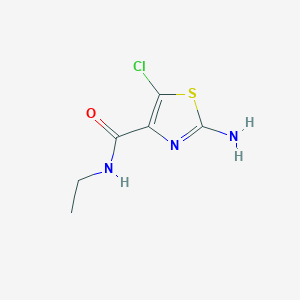
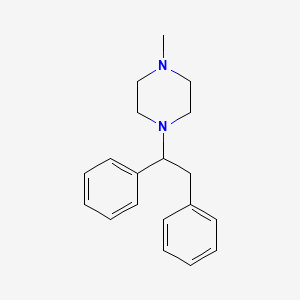
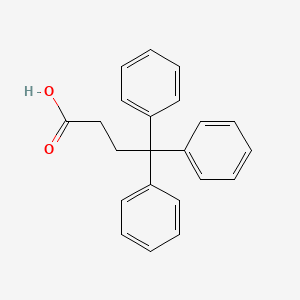

![2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B13993154.png)
